molecular formula C19H25NO4 B12747667 NBOMe-mescaline CAS No. 1354632-01-1

NBOMe-mescaline

Cat. No.: B12747667
CAS No.: 1354632-01-1
M. Wt: 331.4 g/mol
InChI Key: USPSMWCGHVXKMN-UHFFFAOYSA-N
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Description

NBOMe-mescaline, also known as mescaline-NBOMe, is a synthetic substituted phenethylamine. It is a derivative of mescaline, a naturally occurring psychedelic compound found in certain cacti. This compound is known for its potent psychedelic effects, which are primarily mediated through its action on serotonin receptors .

Preparation Methods

Synthetic Routes and Reaction Conditions: NBOMe-mescaline can be synthesized from mescaline and 2-methoxybenzaldehyde via reductive alkylation. This process can be carried out stepwise by first forming the imine and then reducing it with sodium borohydride. Alternatively, a direct reaction with sodium triacetoxyborohydride can be used .

Industrial Production Methods: An alternative production method that avoids the need for mescaline as a precursor involves a one-pot reaction using 3,4,5-trimethoxy phenylacetonitrile with lithium aluminium hydride as a reducing agent .

Chemical Reactions Analysis

Types of Reactions: NBOMe-mescaline undergoes various chemical reactions, including:

    Oxidation: This reaction can alter the functional groups on the compound, potentially affecting its potency and activity.

    Reduction: Used in the synthesis process to convert imines to amines.

    Substitution: Functional groups on the aromatic ring can be substituted to create different derivatives.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Sodium borohydride and lithium aluminium hydride are commonly used reducing agents.

    Substitution: Halogenation reactions often use reagents like bromine or chlorine.

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of quinones, while reduction typically yields amines .

Scientific Research Applications

NBOMe-mescaline has several applications in scientific research:

Mechanism of Action

NBOMe-mescaline exerts its effects primarily through its action as a partial agonist at serotonin receptors, particularly the 5-HT2A receptor. This interaction leads to altered neurotransmission and the characteristic psychedelic effects. The compound’s affinity for the 5-HT2A receptor is higher than that of mescaline, contributing to its increased potency .

Comparison with Similar Compounds

NBOMe-mescaline is part of the NBOMe series of compounds, which are known for their high potency and efficacy at serotonin receptors. Similar compounds include:

    25I-NBOMe: Known for its high affinity for the 5-HT2A receptor and potent psychedelic effects.

    25B-NBOMe: Another potent psychedelic with similar receptor affinity.

    25C-NBOMe: Shares similar properties but with slight variations in potency and effects.

Uniqueness: this compound is unique due to its specific substitution pattern, which combines the structural features of mescaline with the high potency of the NBOMe series. This combination results in a compound with distinct pharmacological properties and a unique profile of effects .

Properties

CAS No.

1354632-01-1

Molecular Formula

C19H25NO4

Molecular Weight

331.4 g/mol

IUPAC Name

N-[(2-methoxyphenyl)methyl]-2-(3,4,5-trimethoxyphenyl)ethanamine

InChI

InChI=1S/C19H25NO4/c1-21-16-8-6-5-7-15(16)13-20-10-9-14-11-17(22-2)19(24-4)18(12-14)23-3/h5-8,11-12,20H,9-10,13H2,1-4H3

InChI Key

USPSMWCGHVXKMN-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC=C1CNCCC2=CC(=C(C(=C2)OC)OC)OC

Origin of Product

United States

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